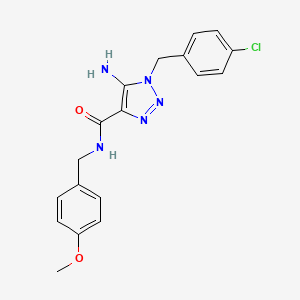
5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a triazole derivative and has been synthesized using various methods. Its unique structure and properties make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Peptides A polymer-supported benzylamide, related to the core structure of interest, demonstrated utility in the solid-phase synthesis of C-terminal peptide amides under mild conditions. This method allowed for the smooth stepwise elaboration of peptide chains, showcasing the compound's relevance in peptide synthesis applications (Albericio & Bárány, 2009).
Electronic, Nonlinear Optical, and Spectroscopic Analysis Compounds with a similar triazole core were analyzed for their electronic properties, molecular electrostatic potentials, and spectroscopic properties. These studies utilized DFT calculations and spectral analysis to understand the compounds' electronic structures and their implications for nonlinear optical applications (Beytur & Avinca, 2021).
Antimicrobial and Anticancer Activities Several triazole derivatives have been synthesized and shown to possess antimicrobial activities against a range of microorganisms. Furthermore, some of these compounds were found to have significant anticancer activities, demonstrating their potential as therapeutic agents (Bektaş et al., 2007), (Bekircan et al., 2008).
Conformational Analysis and DFT Investigations Triazole derivatives have undergone detailed conformational analysis and DFT investigations, providing insights into the nature and strength of intermolecular interactions, chemical reactivity, and the potential inhibitory activity against tuberculosis (Kumar et al., 2021).
Enzyme Inhibition Studies The synthesis of novel heterocyclic compounds derived from triazole-based acetohydrazides demonstrated significant inhibition against lipase and α-glucosidase enzymes. These findings suggest potential applications in the treatment of conditions related to these enzymes (Bekircan et al., 2015).
Structural Characterization and Biological Evaluation Triazole derivatives have been structurally characterized using various techniques, and their biological evaluations have revealed potential as anticancer agents. This highlights the importance of structural analysis in identifying compounds with therapeutic potential (Butler et al., 2013).
Eigenschaften
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-8-4-12(5-9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCSBWREKJZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)
![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)
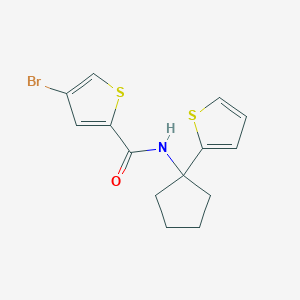


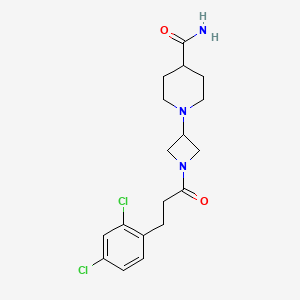

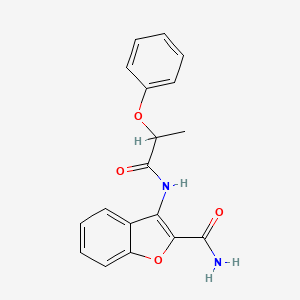
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)
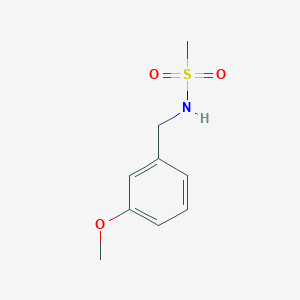
![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)
